molecular formula C7H12N2O2 B1281743 4-Acetyl-3-methylpiperazin-2-one CAS No. 59701-95-0

4-Acetyl-3-methylpiperazin-2-one

Cat. No. B1281743
CAS RN: 59701-95-0
M. Wt: 156.18 g/mol
InChI Key: HNLKFJJTNCLFFD-UHFFFAOYSA-N
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Description

The compound "4-Acetyl-3-methylpiperazin-2-one" is not directly mentioned in the provided papers, but related compounds and derivatives have been studied. In the first paper, a series of novel acetamide derivatives were synthesized, which include the 4-acylpiperazin-1-yl moiety, a structural component related to this compound . The second paper discusses a pyrazole-derived ligand and its metal complexes, which, while not the same, share some structural similarities with piperazine derivatives in terms of nitrogen-containing rings .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For the acetamide derivatives mentioned in the first paper, the process includes N-chloroacetylation and N-alkylation starting from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine . Although the exact synthesis of this compound is not described, similar synthetic strategies could potentially be applied, with adjustments for the specific functional groups and core structure of the target molecule.

Molecular Structure Analysis

The molecular structures of the compounds in the studies were characterized using various analytical techniques. In the first paper, 1H NMR, IR, and MS were used to characterize the synthesized acetamide derivatives . The second paper provides detailed crystal and molecular structure information for the pyrazole-derived ligand and its metal complexes, including coordination properties and hydrogen bonding interactions . These techniques are essential for confirming the identity and purity of synthesized compounds, including this compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds in the first paper include chloroacetylation and alkylation, which are common in the formation of amide bonds and the modification of nitrogen-containing heterocycles . The second paper does not detail specific reactions but discusses the coordination of the ligand to metal ions, forming complexes with zinc, copper, and mercury . These reactions are indicative of the reactivity of nitrogen atoms in the ring structures, which is relevant to understanding the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their general physicochemical characteristics, IR, and 1H NMR spectra . These properties are consistent with the observed molecular structures. For this compound, similar analytical techniques would provide insights into its physical state, solubility, stability, and functional group characteristics. The crystallographic data from the second paper also highlight the importance of solid-state structure in determining the properties of a compound .

properties

IUPAC Name

4-acetyl-3-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5-7(11)8-3-4-9(5)6(2)10/h5H,3-4H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLKFJJTNCLFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525966
Record name 4-Acetyl-3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59701-95-0
Record name 4-Acetyl-3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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